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molecular formula C8H8ClNO2 B046927 Methyl 2-amino-5-chlorobenzoate CAS No. 5202-89-1

Methyl 2-amino-5-chlorobenzoate

Cat. No. B046927
M. Wt: 185.61 g/mol
InChI Key: IGHVUURTQGBABT-UHFFFAOYSA-N
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Patent
US04645818

Procedure details

A solution of hydrogen chloride (27.1 g) in methanol (192.2 g) is stirred at room temperature and 2-amino-4-chlorobenzoic acid (25 g) is added. The mixture is heated under reflux for 10 hours, then cooled and neutralised with a solution of sodium carbonate (20 g) in water (200 ml). The solid is filtered off, washed with water, and dried in vacuo at 65° C. to give methyl 2-amino-5-chlorobenzoate (15.5 g).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
192.2 g
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[CH:11]=[C:10](Cl)[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[C:13](=O)([O-])[O-].[Na+].[Na+]>CO.O>[NH2:2][C:3]1[CH:11]=[CH:10][C:9]([Cl:1])=[CH:8][C:4]=1[C:5]([O:7][CH3:13])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
27.1 g
Type
reactant
Smiles
Cl
Name
Quantity
192.2 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)Cl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 65° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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